molecular formula C15H11FN2O B6346034 5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole CAS No. 1165931-58-7

5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole

Cat. No.: B6346034
CAS No.: 1165931-58-7
M. Wt: 254.26 g/mol
InChI Key: XRNSPNWFXRKFQS-UHFFFAOYSA-N
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Description

5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives, such as esters or acid chlorides, in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole: Another isomer of oxadiazole with similar applications in medicinal chemistry and material science.

    1,2,5-Oxadiazole:

Uniqueness

5-(3-Fluoro-benzyl)-3-phenyl-[1,2,4]oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its biological activity and make it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c16-13-8-4-5-11(9-13)10-14-17-15(18-19-14)12-6-2-1-3-7-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNSPNWFXRKFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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